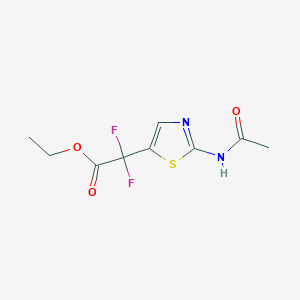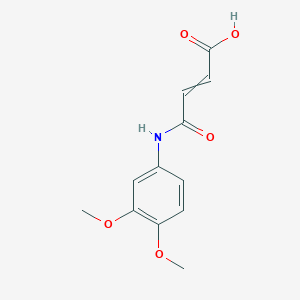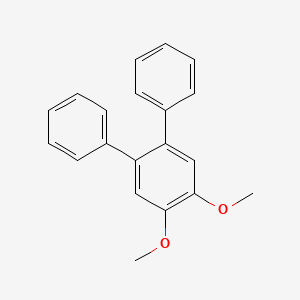
4,5-Dimethoxy-2-phenyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5’-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected linearly, with methoxy groups attached to the 4’ and 5’ positions of the central benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated aromatic compounds under mild conditions .
Industrial Production Methods: While specific industrial production methods for 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl are not well-documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the aromatic rings can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’,5’-dimethoxybenzaldehyde or 4’,5’-dimethoxybenzoic acid.
Reduction: Formation of partially hydrogenated terphenyl derivatives.
Substitution: Introduction of halogen atoms or other functional groups at specific positions on the benzene rings.
科学研究应用
4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl depends on its specific application. In materials science, its electronic properties are exploited for charge transport and light emission. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups, influencing various biochemical pathways .
相似化合物的比较
- 4,4’‘-Dimethoxy-1,1’:3’,1’'-terphenyl
- 2’,5’-Dimethoxy-1,1’:4’,1’'-terphenyl
- 4,4’‘-Dimethyl-1,1’:3’,1’'-terphenyl
Comparison: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and electronic properties. Compared to other dimethoxy-terphenyl derivatives, it may exhibit different photophysical and chemical behaviors, making it suitable for distinct applications in materials science and organic synthesis .
属性
分子式 |
C20H18O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-13-17(15-9-5-3-6-10-15)18(14-20(19)22-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI 键 |
NJHXHXIBEHRDKQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
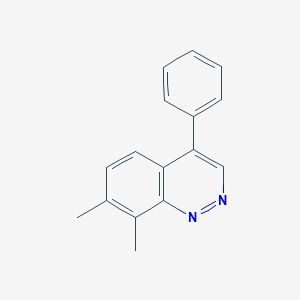
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
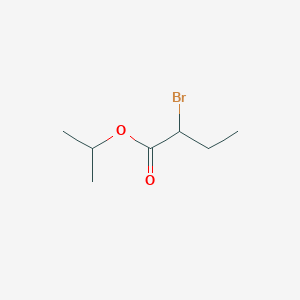
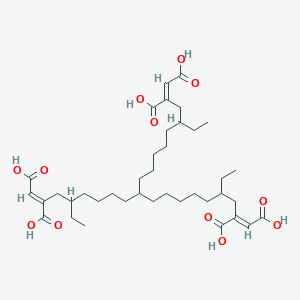
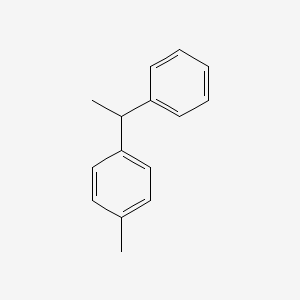
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)

![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
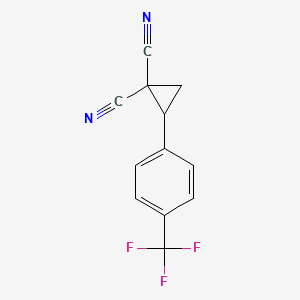
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
